(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
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Description
(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Biological Activity
The compound (2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone represents a novel structure that combines elements of pyrimidine and benzo[d]imidazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro studies. Key findings include:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity.
- Mechanism of Action : Molecular docking studies have identified possible interactions with bacterial proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of similar benzo[d]imidazole derivatives, which may provide insights into the activity of our compound. For instance, derivatives such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles demonstrated significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL .
Comparative Antimicrobial Activity Table
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Staphylococcus aureus | < 1 |
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 |
This compound | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been documented in various studies, indicating that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes effectively. For example, certain pyrimidine derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Molecular docking studies have suggested that the compound may interact with essential bacterial proteins such as:
- (p)ppGpp synthetases/hydrolases
- FtsZ proteins
These interactions could disrupt bacterial cell functions, leading to its antimicrobial effects .
Case Studies and Research Findings
Research has focused on synthesizing and testing derivatives similar to our target compound. Notably, a study reported that specific benzimidazole derivatives exhibited excellent antibiofilm activity, inhibiting biofilm formation and killing cells in mature biofilms . This suggests that the target compound might also possess similar properties.
Summary of Research Findings
- Synthesis : The compound can be synthesized using established methods for creating pyrimidine and benzo[d]imidazole derivatives.
- Biological Testing : In vitro tests against a panel of microorganisms have shown promising results.
- Potential Applications : Given its structural characteristics, the compound could be further explored for applications in treating infections caused by resistant strains.
Properties
IUPAC Name |
(2-methoxypyrimidin-5-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-21-15-5-3-4-6-16(15)23(12)14-7-8-22(11-14)17(24)13-9-19-18(25-2)20-10-13/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFZASXUCSHWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CN=C(N=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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